N-(4-iodophenyl)-4-methylbenzenesulfonamide

Crystallography Solid-State Chemistry Conformational Analysis

Researchers requiring a reliable iodoaryl sulfonamide for chemoselective palladium couplings frequently face supply inconsistency and purity concerns. This compound directly addresses those pain points: - Enables exclusive oxidative addition at the C-I bond (vs. C-Br/C-Cl), ensuring chemoselective Suzuki-Miyaura and Buchwald-Hartwig conjugations. - Confirmed planar solid-state geometry (torsion angle -179°) supports crystal engineering and molecular recognition studies. - Validated BK calcium-activated potassium channel interaction (IC50 20,400 nM) provides a tractable starting scaffold for medicinal chemistry optimization. Procurement managers benefit from consistent 95% purity and ambient-temperature shipping from globally stocked warehouses.

Molecular Formula C13H12INO2S
Molecular Weight 373.21 g/mol
CAS No. 158268-30-5
Cat. No. B185236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-iodophenyl)-4-methylbenzenesulfonamide
CAS158268-30-5
Molecular FormulaC13H12INO2S
Molecular Weight373.21 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)I
InChIInChI=1S/C13H12INO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3
InChIKeyCLEZIWMPIJOFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Iodophenyl)-4-methylbenzenesulfonamide: Aryl Iodide & Sulfonamide Scaffold


N-(4-Iodophenyl)-4-methylbenzenesulfonamide (CAS 158268-30-5, also known as N-tosyl-4-iodoaniline) is a hybrid organic molecule comprising a 4-iodophenyl group linked via a sulfonamide bridge to a 4-methylphenyl (tosyl) moiety . This structure confers distinct synthetic utility: the aryl iodide serves as a robust handle for palladium-catalyzed cross-coupling reactions, while the sulfonamide nitrogen can act as a directing group or be further functionalized [1]. Its single-crystal X-ray structure confirms a nearly planar molecular geometry (torsion angle -179(2)°), which has implications for molecular recognition and solid-state properties [2]. With a molecular weight of 373.21 g/mol, a predicted density of 1.72 g/cm³, and a reported melting point of 96 °C, it is a stable, solid building block for organic synthesis .

Aryl iodide handle for Pd-catalyzed cross-coupling reactions
Suzuki, Buchwald-Hartwig, and domino reaction compatible
Sulfonamide bridge supports directing-group and further functionalization strategies
N-tosyl-4-iodoaniline scaffold for convergent synthesis
Planar molecular geometry supports molecular recognition and crystal engineering studies
Near-planar conformation confirmed by single-crystal XRD

N-(4-Iodophenyl)-4-methylbenzenesulfonamide: Why It's Irreplaceable


Substituting N-(4-iodophenyl)-4-methylbenzenesulfonamide with a generic N-aryl sulfonamide or another 4-haloaniline derivative introduces significant and often detrimental changes in reactivity and material properties. The specific combination of the heavy iodine atom, the electron-withdrawing sulfonamide group, and the electron-donating 4-methyl group on the tosyl ring creates a unique electronic and steric environment . For instance, the C–I bond is significantly more reactive in oxidative addition with palladium(0) catalysts compared to C–Br or C–Cl bonds, enabling chemoselective cross-coupling reactions that are not possible with the bromo or chloro analogs [1]. Furthermore, the iodine atom's large van der Waals radius and polarizability dictate the compound's crystal packing, which is dominated by specific van der Waals interactions rather than the hydrogen bonding networks seen in other sulfonamides [2]. These precise electronic, steric, and solid-state attributes mean that using a non-iodinated analog or a different sulfonyl group will lead to divergent reaction outcomes, altered pharmacokinetic profiles in drug candidates, or different material science properties.

Attribute
This compound (4-iodo)
Bromo / chloro analogs
C–X bond reactivity
High; fast oxidative addition to Pd(0) enables chemoselective coupling
Lower; oxidative addition rate may be 10²–10⁴× slower, limiting chemoselectivity
Crystal packing
Dominated by iodine-specific van der Waals interactions; distinct solid-state properties
May shift toward hydrogen-bonding networks; solid-state profile may not transfer
Electronic / steric environment
Combined 4-iodo and 4-tosyl effects create unique electronic landscape
Different halogen electronegativity and size may alter reaction outcomes and SAR interpretation

N-(4-Iodophenyl)-4-methylbenzenesulfonamide vs. Close Analogs


Solid-State Conformation and Planarity

The crystal structure of N-(4-iodophenyl)-4-methylbenzenesulfonamide reveals a highly planar molecular conformation, quantified by a torsion angle C(4)-C(7)-C(8)-C(9) of -179(2)° [1]. This near-perfect planarity (deviation < 0.2 Å) contrasts with other sulfonamide derivatives where steric clash between the N-aryl and S-aryl rings often leads to significant twisting. For example, the unsubstituted N-phenyl-4-methylbenzenesulfonamide shows a torsion angle of approximately 50-70° depending on the polymorph [2]. This quantitative difference in molecular shape has direct consequences for molecular recognition and crystal engineering.

Molecular planarity
Class-level
−179(2)° vs ~50–70°
Supports solid-state conformation review
Planarity differs by ~110–130° from non-iodinated analog; N-phenyl analog adopts twisted conformation
Crystallography Solid-State Chemistry Conformational Analysis

C–I Bond Oxidative Addition in Cross-Coupling

In palladium-catalyzed transformations, the C–I bond of N-(4-iodophenyl)-4-methylbenzenesulfonamide undergoes oxidative addition to Pd(0) approximately 10^2 to 10^4 times faster than the corresponding C–Br bond in N-(4-bromophenyl)-4-methylbenzenesulfonamide, based on well-established kinetic data for aryl halides [1]. This rate enhancement allows for chemoselective cross-coupling at the iodide site in the presence of other halogens, a key advantage in complex molecule synthesis. For instance, the compound was successfully employed in a palladium-catalyzed domino reaction to synthesize meta-substituted arenes, demonstrating its tolerance of various functional groups [2].

Oxidative addition rate
Class-level
10²–10⁴× faster than C–Br
Supports chemoselective cross-coupling strategy
Class-level kinetic data for aryl halides; enables mild-condition coupling with functional group tolerance
Organic Synthesis Palladium Catalysis Cross-Coupling

Melting Point and Density Profile

N-(4-Iodophenyl)-4-methylbenzenesulfonamide has an experimentally determined melting point of 96 °C . In comparison, the non-iodinated analog N-phenyl-4-methylbenzenesulfonamide melts at 102-104 °C . The lower melting point of the iodo compound, despite its higher molecular weight, is attributed to weaker intermolecular forces in the crystal lattice, as confirmed by the dominance of van der Waals interactions (nearest intermolecular distance 3.647 Å) over strong hydrogen bonds [1]. Its predicted density is 1.72 g/cm³ .

Melting point
Reported
96 °C vs 102–104 °C
Supports QC and formulation context
6–8 °C lower than non-iodinated analog; attributed to van der Waals-dominated crystal lattice
Physicochemical Properties Material Characterization Formulation

Potassium Channel Binding Affinity

Screening data indicates that N-(4-iodophenyl)-4-methylbenzenesulfonamide exhibits measurable, though modest, activity on calcium-activated potassium channels. It shows an IC50 of 20,400 nM for activation of the BK channel (KCa1.1) in rat thoracic aorta [1]. In contrast, a structurally related bis-cationic sulfonamide derivative exhibits potent SK channel blocking activity with an IC50 of 190 nM in rat sympathetic neurons [2]. While the target compound's direct activity is low, this comparative data demonstrates that the 4-iodophenyl-tosyl scaffold can be a viable starting point for developing selective ion channel modulators.

BK channel activity
Assay context
IC₅₀ 20,400 nM vs 190 nM
Supports ion channel SAR interpretation
~107-fold less potent than related sulfonamide analog at a different channel subtype; scaffold optimization context
Ion Channel Pharmacology Calcium-Activated Potassium Channels Binding Affinity

N-(4-Iodophenyl)-4-methylbenzenesulfonamide Applications


Palladium-Catalyzed Domino Reaction Substrate

Given its validated utility in a palladium-catalyzed alkylation-hydride reduction sequence to generate meta-substituted arenes [1], this compound is a strategic building block for medicinal chemistry groups engaged in the synthesis of complex, densely functionalized small molecules. The iodide's high reactivity allows for efficient entry into Catellani-type domino reactions, enabling the rapid construction of molecular complexity from simple starting materials. Procuring this specific iodoarene is essential for replicating published synthetic routes and exploring new chemical space in drug discovery programs.

Key Intermediate for Cross-Coupling Reactions

The aryl iodide moiety is a premier functional group for Buchwald-Hartwig aminations and Suzuki-Miyaura cross-couplings [2]. This makes N-(4-iodophenyl)-4-methylbenzenesulfonamide a versatile linchpin for convergent synthesis. Researchers can use it to install a wide array of aryl, heteroaryl, or amine groups para to the sulfonamide nitrogen. This is particularly valuable for synthesizing libraries of N-aryl sulfonamides, a privileged scaffold in drug discovery. The ability to perform chemoselective coupling in the presence of other halogens is a distinct advantage over its bromo and chloro counterparts.

Crystallography and Solid-State Reference

The fully characterized crystal structure, with precise metrics like the -179(2)° torsion angle and the 3.647 Å intermolecular distance [3], provides a solid reference point for material scientists and crystallographers. It can be used as a calibration standard or as a model system for studying halogen bonding (specifically, C–I⋯O and C–I⋯π interactions) in the solid state. Its planar conformation makes it a useful scaffold for crystal engineering studies aimed at designing new co-crystals or understanding structure-property relationships.

Starting Point for Ion Channel Modulator Development

Although its potency is low, the confirmed interaction of N-(4-iodophenyl)-4-methylbenzenesulfonamide with BK calcium-activated potassium channels (IC50 20,400 nM) [4] establishes it as a tractable hit for medicinal chemistry optimization. Groups focused on discovering novel treatments for hypertension, overactive bladder, or neurological disorders mediated by BK or SK channels can use this compound as a starting scaffold. Its simple structure and known crystal conformation provide a clear path for structure-based drug design and SAR expansion.

Application
Selection Property
Validation Focus
Pd-catalyzed domino reaction studies
Aryl iodide reactivity profile
Meta-substituted arene synthesis routes
Cross-coupling library synthesis
Chemoselective C–I coupling handle
Suzuki / Buchwald-Hartwig condition screening
Solid-state crystallography studies
Planar conformation reference
Halogen bonding and crystal packing analysis
Ion channel modulator SAR
BK/SK channel assay context
Binding affinity endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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